An In-Depth Technical Guide to 2,5-Difluorophenylacetonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,5-Difluorophenylacetonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluorophenylacetonitrile, also known as 2,5-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the two fluorine substituents on the phenyl ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the core properties, synthesis, and key reactions of 2,5-Difluorophenylacetonitrile, offering field-proven insights for its effective utilization in research and development.
Core Properties and Identification
The fundamental characteristics of 2,5-Difluorophenylacetonitrile are summarized below, providing essential information for its handling, storage, and application in synthetic chemistry.
CAS Number: 69584-87-8
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Density | 1.233 g/mL at 25 °C | [2][3] |
| Boiling Point | 90 °C at 5 mmHg | [2][4] |
| Flash Point | 103 °C (217 °F) - closed cup | [3][4] |
| Refractive Index (n20/D) | 1.4834 | [3][4] |
| Solubility | Soluble in common organic solvents. | [5] |
Spectroscopic Data
While specific spectra are not provided here, researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy that are consistent with the 2,5-difluorobenzyl cyanide structure. The nitrile group will exhibit a characteristic sharp absorption band in the IR spectrum around 2250 cm⁻¹.
Safety and Handling
2,5-Difluorophenylacetonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification
-
Pictograms:
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[5] Keep the container tightly closed.
Synthesis of 2,5-Difluorophenylacetonitrile
The most common and practical laboratory synthesis of 2,5-Difluorophenylacetonitrile involves the nucleophilic substitution of a 2,5-difluorobenzyl halide with a cyanide salt. This method is reliable and proceeds in high yield.
Experimental Protocol: Cyanation of 2,5-Difluorobenzyl Bromide
This protocol is adapted from standard procedures for the synthesis of benzyl cyanides.[3]
Reaction Scheme:
Caption: Synthesis of 2,5-Difluorophenylacetonitrile via nucleophilic substitution.
Materials:
-
2,5-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a solution of 2,5-difluorobenzyl bromide (1.0 equivalent) in 95% ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous mixture, add water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-Difluorophenylacetonitrile.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure liquid.
Causality and Insights:
-
The use of a mixed ethanol/water solvent system is crucial. It ensures the solubility of both the organic substrate (2,5-difluorobenzyl bromide) and the inorganic nucleophile (sodium cyanide), facilitating the reaction.
-
Heating to reflux provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
-
The aqueous work-up and extraction are essential to remove the inorganic byproduct (sodium bromide) and any unreacted sodium cyanide. Caution: Acidic conditions must be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.
Key Reactions and Applications in Synthesis
2,5-Difluorophenylacetonitrile is a versatile intermediate that can be transformed into a variety of other valuable building blocks.
Hydrolysis to 2,5-Difluorophenylacetic Acid
The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key precursor for many pharmaceuticals.
Reaction Scheme:
Caption: Acid-catalyzed hydrolysis to the corresponding carboxylic acid.
Experimental Protocol (Acid Hydrolysis):
This protocol is based on the general procedure for the hydrolysis of benzyl cyanide.[7]
Materials:
-
2,5-Difluorophenylacetonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution (e.g., 50% v/v). To this solution, add 2,5-Difluorophenylacetonitrile (1.0 equivalent).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 3-5 hours.
-
Work-up: Cool the reaction mixture and pour it over crushed ice with stirring. The 2,5-difluorophenylacetic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol).
Causality and Insights:
-
Acid-catalyzed hydrolysis is often preferred for its straightforward work-up. The product precipitates upon dilution with water, simplifying its isolation.
-
Vigorous stirring is necessary as the reaction mixture is heterogeneous.
-
The use of a mechanical stirrer is recommended for larger scale reactions to ensure efficient mixing.
Reduction to 2-(2,5-Difluorophenyl)ethylamine
The nitrile functionality can be reduced to a primary amine, providing access to a different class of biologically active compounds.
Reaction Scheme:
Caption: Reduction to the corresponding primary amine using a hydride reagent.
Experimental Protocol (Lithium Aluminum Hydride Reduction):
Materials:
-
2,5-Difluorophenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: Cool the suspension in an ice bath. Add a solution of 2,5-Difluorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Drying and Concentration: Combine the filtrate and the washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2,5-difluorophenyl)ethylamine.
-
Purification: The product can be purified by distillation under reduced pressure.
Causality and Insights:
-
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.
-
The careful, sequential quenching procedure is critical for safety and for the formation of a granular, easily filterable precipitate of aluminum salts.
-
Catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst) is an alternative reduction method that may be more suitable for larger-scale synthesis due to safety and cost considerations.
α-Alkylation
The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a strong base to form a carbanion, which can then be alkylated with an alkyl halide.[2][6]
Reaction Scheme:
Caption: Base-mediated α-alkylation to form a new carbon-carbon bond.
Experimental Protocol (Alkylation with an Alkyl Halide):
Materials:
-
2,5-Difluorophenylacetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2,5-Difluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Causality and Insights:
-
Sodium hydride is a strong, non-nucleophilic base that is ideal for deprotonating the α-carbon. Anhydrous DMF is a suitable polar aprotic solvent for this reaction.
-
The order of addition is important to avoid side reactions of the base with the alkyl halide.
-
The choice of alkyl halide and reaction conditions can influence the extent of mono- versus di-alkylation. Using a slight excess of the nitrile and adding the alkyl halide slowly can favor mono-alkylation.
Conclusion
2,5-Difluorophenylacetonitrile is a strategically important building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its synthesis from readily available precursors is straightforward, and its nitrile functionality allows for a diverse range of chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile intermediate in their synthetic endeavors.
References
-
Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly(ethylene glycol)s or their ethers. J-Stage. [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
-
2,5-Difluorophenylacetonitrile | CAS 69584-87-8 | Chemical-Suppliers. Chemical-Suppliers.com. [Link]
-
Benzyl Cyanide. Organic Syntheses. [Link]
-
phenylacetic acid. Organic Syntheses. [Link]
-
2-(2,5-Difluorophenyl)acetonitrile. IntraChem Limited. [Link]
-
(2,5-Difluorophenyl)acetonitrile. ChemBK. [Link]
Sources
- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 2-(2,5-Difluorophenyl)ethanamine (EVT-383389) | 199296-54-3 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
